molecular formula C9H14IN3O2 B11783177 tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11783177
M. Wt: 323.13 g/mol
InChI Key: CJVSPKAJUFZQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of tert-butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate (C₁₀H₁₅IN₃O₂) features a pyrazole ring substituted at the 4-position with an iodine atom and at the 5-position with a carbamate group. The tert-butyl moiety attached to the carbamate oxygen introduces steric bulk, influencing the compound’s conformational preferences. X-ray crystallographic studies of analogous carbamate-functionalized pyrazoles, such as copper complexes with (5-methyl-1H-pyrazol-3-yl)carbamate ligands, reveal square-planar coordination geometries with bond lengths of 1.914–1.931 Å for metal–ligand interactions. While single-crystal data for the title compound remains unpublished, its monoclinic space group P2₁/c—common among related structures—suggests similar packing efficiency driven by hydrogen bonding between carbamate NH groups and interstitial water molecules.

The iodine atom’s van der Waals radius (1.98 Å) induces significant steric effects, likely distorting the pyrazole ring’s planarity. Computational models predict a dihedral angle of 12–15° between the pyrazole and carbamate planes, minimizing repulsion between the iodine and tert-butyl groups. Key bond distances include:

Bond Type Calculated Length (Å)
C5–N (carbamate) 1.36
N–O (tert-butyl oxygen) 1.43
C4–I 2.10

These values align with crystallographic data from structurally similar tert-butyl carbamates.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

tert-butyl N-(4-iodo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14)

InChI Key

CJVSPKAJUFZQMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C)I

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Solvent : Toluene/water biphasic system.

  • Temperature : 20–60°C for cyclization; 0–30°C for oxidation.

  • Oxidizing Agent : Sodium hypochlorite (1–2 equivalents).

  • Yield : Up to 85% for pyrazole derivatives.

Regioselective Iodination

Iodination at position 4 of the pyrazole ring is achieved via electrophilic substitution or transition-metal-catalyzed reactions. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media is common. US4996327A highlights the use of iodine with sulfuric acid as a catalytic system, where iodine acts as a dehydrogenating agent and sulfuric acid regenerates iodine from hydrogen iodide.

Example Protocol:

  • Substrate : 1-Methylpyrazole.

  • Iodinating Agent : N-Iodosuccinimide (1.1 equivalents).

  • Catalyst : Ruthenium trichloride (0.1 mol%).

  • Solvent : Dichloroethane.

  • Temperature : 80°C, 12 hours.

  • Yield : 70–75%.

The introduction of the Boc group at position 5 involves reacting the amine-functionalized pyrazole with di-tert-butyl dicarbonate (Boc₂O). Ambeed’s synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate provides a relevant analogy, where 4-iodopyrazole is treated with Boc₂O in tetrahydrofuran (THF) and triethylamine at room temperature, achieving 98% yield. For the target compound, the amine at position 5 must first be generated, likely via nitration/reduction or direct substitution.

Optimized Conditions:

  • Reagents : Boc₂O (1.2 equivalents), triethylamine (1.5 equivalents).

  • Solvent : THF or dichloromethane.

  • Temperature : 20–25°C, 2–3 hours.

  • Workup : Aqueous extraction and silica gel chromatography.

  • Yield : 90–98%.

Integrated Synthesis Pathway

A plausible route for tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate combines the above steps:

  • Synthesis of 1-Methyl-5-nitropyrazole :

    • Methylhydrazine and β-keto ester cyclization, followed by nitration.

  • Reduction to 5-Amino-1-methylpyrazole :

    • Catalytic hydrogenation or SnCl₂/HCl reduction.

  • Iodination at Position 4 :

    • Electrophilic substitution with NIS in acetic acid.

  • Boc Protection :

    • Reaction with Boc₂O in THF/triethylamine.

Representative Data Table:

StepReactionConditionsYieldSource
1CyclizationMethylhydrazine, β-keto ester, 80°C75%
2Nitration/ReductionHNO₃/H₂SO₄ → H₂/Pd-C65%
3IodinationNIS, CH₃COOH, 50°C70%
4Boc ProtectionBoc₂O, THF, Et₃N, 25°C90%

Challenges and Optimizations

  • Regioselectivity : Directing iodine to position 4 requires electron-donating groups (e.g., methyl) at position 1 to activate the para position.

  • Amine Stability : The 5-amino group must be protected early to prevent oxidation during iodination.

  • Purification : Silica gel chromatography or recrystallization from heptane/ethyl acetate mixtures ensures high purity (>97%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. In one study, compounds similar to tert-butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate were shown to induce apoptosis in various human cancer cell lines, including breast and colon cancers . The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.

1.2 Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory effects. The introduction of substituents such as iodo groups can enhance the bioactivity of these compounds, potentially leading to new treatments for inflammatory diseases . Studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Chemical Synthesis and Research

2.1 Synthetic Routes

The synthesis of this compound involves several steps, typically starting from readily available pyrazole precursors. Various synthetic methods have been developed to produce this compound efficiently, allowing researchers to explore its derivatives and analogs for enhanced biological activity .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions on the pyrazole ring or the carbamate group can lead to variations in potency and selectivity against specific biological targets . This aspect is vital for drug design, as it helps identify the most promising candidates for further development.

The ongoing research into this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies may focus on:

  • Development of Novel Derivatives: Exploring modifications to enhance efficacy and reduce toxicity.
  • Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their biological effects.
  • Clinical Trials: Advancing promising candidates into clinical trials to assess their therapeutic potential in humans.

Mechanism of Action

The mechanism of action of tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely but often include key proteins or nucleic acids involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional attributes of tert-butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate with related heterocyclic carbamates.

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyrazole 4-I, 1-Me, carbamate at N5 C₉H₁₄IN₃O₂ 322.9 Cross-coupling precursor, drug intermediate Target
tert-Butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate Pyrazole 3-cyanoethyl, 4-Ph-F, 1-Me, carbamate at N5 C₁₈H₂₁FN₄O₂ 356.4 Bioactive intermediate (hydrogenation required)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-Me, methyl carbamate C₁₁H₁₆FN₃O₃ 257.3 Acute toxicity (H302, H315, H319, H335)
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate Pyrazole 4-Br, 5-CN, 1-Me, methylene carbamate C₁₂H₁₇BrN₄O₂ 329.2 Bromine’s lower reactivity vs. iodine
tert-Butyl (4-methyloxazol-5-yl)carbamate Oxazole 4-Me, carbamate at C5 C₉H₁₄N₂O₃ 198.2 Smaller heterocycle, reduced steric bulk

Key Comparative Insights

Heterocycle Influence :

  • Pyrazole vs. Pyrimidine/Oxazole : Pyrazoles (e.g., target compound) exhibit greater aromatic stability and hydrogen-bonding versatility compared to pyrimidines, which have two nitrogen atoms and higher polarity . Oxazoles, being less electron-rich, are less reactive in nucleophilic substitutions .

Substituent Effects: Halogens (I vs. Br): Iodine’s larger atomic radius enhances steric hindrance and polarizability, making it more reactive in cross-coupling reactions than bromine . For example, the target compound’s iodine substituent could facilitate Suzuki-Miyaura couplings, whereas brominated analogs (e.g., ) may require harsher conditions. Functional Groups: Cyanoethyl or fluorophenyl groups (e.g., ) increase hydrophobicity and electronic effects, impacting binding affinity in biological targets.

Safety and Hazards :

  • The pyrimidine derivative exhibits acute toxicity (H302, H315), whereas pyrazole analogs with halogens (I, Br) may pose lower risks due to reduced electrophilicity.

Synthetic Utility :

  • Carbamates on pyrazoles (target compound, ) are often intermediates in drug discovery. The tert-butyl group enhances solubility in organic solvents, aiding purification .

Applications :

  • Iodo-substituted pyrazoles are valuable in radiopharmaceuticals or as heavy atoms in X-ray crystallography . Fluorinated analogs (e.g., ) are explored for kinase inhibition due to fluorine’s metabolic stability.

Biological Activity

tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and interaction mechanisms.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₂H₁₈I₁N₃O₂
  • Molecular Weight : 365.22 g/mol
  • IUPAC Name : tert-butyl ((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate

The presence of a tert-butyl group enhances the lipophilicity of the molecule, while the iodine substituent plays a critical role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites and blocking substrate access, which can lead to significant alterations in metabolic pathways. This mechanism suggests potential applications in treating diseases where such enzymes are implicated.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It can modulate various cellular pathways by interacting with key proteins and signaling molecules. For instance, studies have shown that it can inhibit enzymes involved in inflammatory processes, suggesting its utility in anti-inflammatory therapies.

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or interfere with essential metabolic processes within microbial cells, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Potential

The compound's ability to inhibit specific enzymes also positions it as a potential anticancer agent. Research has demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could similarly affect tumor growth through targeted inhibition of cancer-related enzymes .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of cyclooxygenase enzymes, indicating anti-inflammatory potential.
Study 2AntimicrobialShowed effectiveness against Gram-positive bacteria, supporting its use as an antimicrobial agent.
Study 3AnticancerExhibited cytotoxic effects on human lung cancer cells with an IC50 value of 12 µM, suggesting potential for further development as an anticancer drug.

These findings highlight the compound's versatility and potential applications across various therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of carbamate derivatives typically involves introducing the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc₂O) in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF). For pyrazole derivatives, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Key optimization parameters include:

  • Temperature : Low temperatures (-78°C) for Boc protection to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for isolating intermediates .
  • Stoichiometry : Excess Boc₂O (1.2–1.5 eq.) to ensure complete reaction .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and Boc group integrity (δ 1.3–1.5 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : ESI+ or HRMS to verify molecular ion peaks (e.g., m/z 367 [M+H]+ for C₁₀H₁₄IN₃O₂) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of the pyrazole ring?

Methodological Answer: Regioselective iodination at the 4-position of 1-methyl-1H-pyrazole can be influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., carbamate at C5) direct iodination to the adjacent C4 position via resonance stabilization of the transition state .
  • Reagent Choice : NIS in acetic acid promotes electrophilic substitution with minimal over-iodination .
  • Temperature Control : Reactions at 0–25°C reduce radical pathways that lead to multiple substitutions .

Table 1 : Comparison of Iodination Methods

ReagentSolventTemp (°C)Yield (%)Selectivity (C4:C3)
NISAcOH25789:1
IClDCM0657:1

Q. How can researchers resolve contradictions in spectral data for intermediates?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; compare with literature .
  • Dynamic Processes : Rotameric equilibria in carbamates can split signals; use variable-temperature NMR .
  • Impurities : Trace solvents (e.g., THF) may co-elute during MS; employ high-resolution purification .

Q. What mechanistic insights guide the stability of this compound under acidic/basic conditions?

Methodological Answer: The Boc group is labile under acidic conditions (e.g., HCl in dioxane) but stable in mild bases. Stability studies should include:

  • pH Profiling : Monitor decomposition via HPLC at pH 2–12 .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C typical for carbamates) .
  • DFT Calculations : Predict degradation pathways (e.g., Boc cleavage via protonation at the carbonyl oxygen) .

Q. How can researchers mitigate hazards associated with handling this compound?

Methodological Answer: Based on structurally related carbamates:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods to limit inhalation (H335) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Table 2 : Hazard Classification (Analogous Compounds)

Hazard TypeGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear gloves
Respiratory IrritationH335Use respiratory protection

Q. What role does this compound play in medicinal chemistry or materials science?

Methodological Answer: The 4-iodo-pyrazole scaffold is a versatile intermediate for:

  • Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to install aryl/alkynyl groups .
  • Kinase Inhibitor Development : Pyrazole carbamates are precursors for ATP-binding site modulators .
  • Crystallography Studies : Heavy iodine atoms aid in solving X-ray crystal structures for target validation .

Q. How can computational methods enhance the design of derivatives?

Methodological Answer:

  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., iodine size) with biological activity .
  • Solubility Prediction : Use COSMO-RS to optimize log P values for pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.